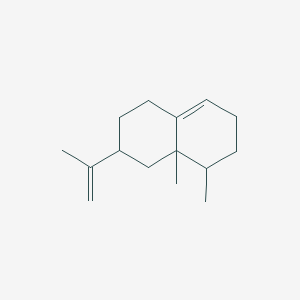

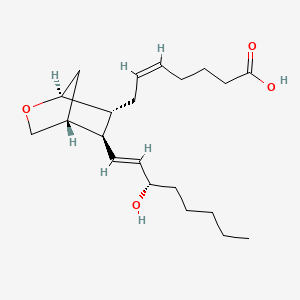

Valencene

Descripción general

Descripción

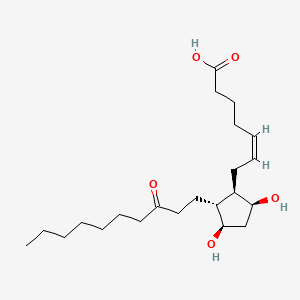

Valencene es un sesquiterpeno natural que es un componente aromático de los cítricos, particularmente encontrado en el aceite esencial de las naranjas Valencia . Imparte una característica amaderada y cítrica y es ampliamente utilizado en la industria del sabor y la fragancia . This compound también es un precursor de la nootkatona, un compuesto conocido por su aroma a pomelo y varias actividades biológicas .

Aplicaciones Científicas De Investigación

Valencene tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

Valencene ejerce sus efectos principalmente a través de su interacción con varias enzimas y receptores. Por ejemplo, se ha demostrado que inhibe las bombas de eflujo en Staphylococcus aureus, mejorando la eficacia de los antibióticos . Además, la this compound interactúa con la enzima ciclooxigenasa (COX-2) y el receptor de la histamina 1 (H1), contribuyendo a sus propiedades antiinflamatorias .

Compuestos similares:

Nootkatona: Un producto de oxidación directo de la this compound, conocido por su aroma a pomelo y sus actividades biológicas.

Singularidad: this compound es único debido a su doble función como compuesto valioso para el sabor y la fragancia y precursor de la nootkatona. Su capacidad de ser biosintetizada en microorganismos diseñados también lo diferencia de otros sesquiterpenos, lo que lo convierte en una opción sostenible para la producción industrial .

Análisis Bioquímico

Biochemical Properties

Valencene is biosynthesized in Saccharomyces cerevisiae through metabolic engineering . The process involves introducing this compound synthase into S. cerevisiae BJ5464 . A significant increase in this compound yield is observed after down-regulation or knock-out of squalene synthesis and other inhibiting factors in the mevalonate (MVA) pathway .

Cellular Effects

The production of this compound in S. cerevisiae influences cell function by altering the MVA pathway . This pathway is crucial for the production of sterols, which are essential components of the yeast cell membrane . By redirecting the pathway towards this compound production, the cell’s metabolic balance and function are affected .

Molecular Mechanism

The molecular mechanism of this compound production involves the enzyme this compound synthase . This enzyme catalyzes the conversion of the precursor farnesyl pyrophosphate (FPP) into this compound . The process is part of the MVA pathway, which is a key metabolic pathway in yeast .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound production can change over time . For instance, the yield of this compound can increase significantly after certain genetic modifications, such as the down-regulation or knock-out of squalene synthesis .

Metabolic Pathways

This compound is part of the MVA pathway in yeast . This pathway is responsible for the production of many important biomolecules, including sterols and terpenes . This compound synthase, the enzyme that catalyzes the production of this compound, interacts with the precursor FPP in this pathway .

Subcellular Localization

As this compound is a product of the MVA pathway, it is likely that it is synthesized in the cytoplasm where this pathway is located

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Valencene puede ser biosintetizado a partir de pirofosfato de farnesilo por la enzima this compound sintasa . En un entorno de laboratorio, se ha empleado la ingeniería metabólica de microorganismos como Saccharomyces cerevisiae para producir this compound.

Métodos de producción industrial: La producción industrial de this compound a menudo implica el uso de microorganismos genéticamente modificados. Por ejemplo, Saccharomyces cerevisiae puede ser diseñado para producir this compound introduciendo el gen de la this compound sintasa y optimizando la expresión de otros genes relacionados . Este método ha demostrado alcanzar altos rendimientos de this compound, lo que lo convierte en una opción viable para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: Valencene experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Una de las reacciones más notables es su oxidación a nootkatona, que está catalizada por enzimas como la premnaspirodiene oxigenasa y la reductasa del citocromo P450 .

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen oxígeno molecular y oxidasas específicas como la premnaspirodiene oxigenasa.

Reducción: La hidrogenación catalítica se puede utilizar para reducir la this compound, aunque esto es menos común.

Sustitución: Las reacciones de sustitución electrofílica pueden ocurrir, particularmente en los dobles enlaces presentes en la this compound.

Principales productos:

Comparación Con Compuestos Similares

Nootkatone: A direct oxidation product of valencene, known for its grapefruit aroma and biological activities.

Uniqueness: this compound is unique due to its dual role as both a valuable flavor and fragrance compound and a precursor to nootkatone. Its ability to be biosynthesized in engineered microorganisms also sets it apart from other sesquiterpenes, making it a sustainable option for industrial production .

Propiedades

IUPAC Name |

(3R,4aS,5R)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBNYNLSCGVZOH-NFAWXSAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C2C1(CC(CC2)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC=C2[C@]1(C[C@@H](CC2)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047052 | |

| Record name | Valencene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow oily liquid | |

| Record name | Valencene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, Insoluble (in ethanol) | |

| Record name | Valencene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.914-0.919 | |

| Record name | Valencene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4630-07-3 | |

| Record name | Valencene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4630-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valencene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-, (1R,7R,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Valencene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,7β,8α)]-1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALENCENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96H21P91IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol](/img/structure/B1682050.png)

![3-(14-chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1682054.png)